S-Oopp
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Overview
Description
N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide: S-OOPP , is a synthetic organic compound. It is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the hydrolysis of endogenous fatty acid ethanolamides such as N-palmitoylethanolamide (PEA) . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of inflammation and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-OOPP involves the amidation of N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide with corresponding acids or alcohols in the presence of a base . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for This compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: S-OOPP primarily undergoes noncompetitive inhibition reactions with N-acylethanolamine-hydrolyzing acid amidase (NAAA) . It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by This compound is facilitated by its interaction with specific amino acid residues in the enzyme’s active site . This interaction is highly selective and does not require additional reagents.
Major Products Formed: The primary product of the reaction between This compound and N-acylethanolamine-hydrolyzing acid amidase (NAAA) is the stabilized enzyme-inhibitor complex, which prevents the hydrolysis of N-palmitoylethanolamide (PEA) .
Scientific Research Applications
Chemistry: S-OOPP is used as a reference compound in the study of enzyme inhibition, particularly for N-acylethanolamine-hydrolyzing acid amidase (NAAA) . It serves as a model for designing new inhibitors with improved potency and selectivity.
Biology: In biological research, This compound is employed to investigate the role of N-acylethanolamine-hydrolyzing acid amidase (NAAA) in various physiological processes, including inflammation and pain response .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating inflammatory conditions and pain disorders . Its ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) and increase levels of N-palmitoylethanolamide (PEA) makes it a candidate for drug development .
Industry: While its industrial applications are still under exploration, This compound could potentially be used in the development of anti-inflammatory and analgesic pharmaceuticals .
Mechanism of Action
S-OOPP: exerts its effects by selectively inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme is responsible for the hydrolysis of N-palmitoylethanolamide (PEA) , a lipid mediator with anti-inflammatory and analgesic properties . By inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) , This compound increases the levels of N-palmitoylethanolamide (PEA) , thereby enhancing its therapeutic effects . The inhibition is noncompetitive, meaning that This compound binds to a site other than the enzyme’s active site, leading to a conformational change that reduces enzyme activity .
Comparison with Similar Compounds
CCP: Another N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor, though less potent than S-OOPP .
Uniqueness: This compound is unique due to its high potency and selectivity for N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Unlike other inhibitors, it exhibits a noncompetitive mechanism of action, which provides a distinct advantage in terms of therapeutic efficacy and reduced side effects .
Properties
Molecular Formula |
C12H13NO3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[(3S)-2-oxooxetan-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C12H13NO3/c14-11(13-10-8-16-12(10)15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
UUEMOTWYJKOUPP-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)O1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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